molecular formula C6H15N3 B1209588 1,4,7-Triazacyclononane CAS No. 4730-54-5

1,4,7-Triazacyclononane

Cat. No. B1209588
CAS RN: 4730-54-5
M. Wt: 129.2 g/mol
InChI Key: ITWBWJFEJCHKSN-UHFFFAOYSA-N
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Description

1,4,7-Triazacyclononane, a macrocyclic compound, is noted for its ability to form stable complexes with various metals. It plays a crucial role in biomimetic studies due to its versatile coordination environment, which can be adapted through the functionalization of its secondary amines (Warden et al., 2001).

Synthesis Analysis

The synthesis of 1,4,7-triazacyclononane derivatives involves sequential functionalization, allowing for the efficient attachment of functional groups to the macrocyclic ring. This process leads to the creation of monoamidinium salts and further functionalized ligands applicable in biomimetic studies (Warden et al., 2001).

Molecular Structure Analysis

The molecular structures of 1,4,7-triazacyclononane derivatives exhibit significant versatility, allowing for the development of complexes with varied coordination environments. For instance, dinuclear manganese complexes with chiral derivatives of 1,4,7-triazacyclononane demonstrate the potential for catalytic activity in oxidation reactions (Romakh et al., 2007).

Chemical Reactions and Properties

1,4,7-Triazacyclononane's chemical properties are closely related to its ability to form complexes with metal ions, which are involved in various chemical reactions, including catalytic oxidation of olefins, alkanes, and alcohols. These reactions are influenced by the ligand's structure and the metal's oxidation state (Romakh et al., 2007).

Scientific Research Applications

Biomimicry and Radiopharmaceutical Applications

  • TACN-based mono- and poly-nuclear metal complexes are used as biological mimics to understand the structural and operational aspects of complex natural systems.
  • These complexes exhibit coordination flexibility, allowing researchers to access a vast library of radiometal-binding motifs. These motifs display excellent thermodynamic stability and kinetic inertness upon metal complexation.
  • The synthetic modification of the TACN backbone yields ligands forming metal complexes with suitable coordination geometries for biomimicry and radiopharmaceutical applications (Joshi, Kubeil, Nsubuga, Singh, Gasser, & Stephan, 2018).

Synthesis of Novel Derivatives

  • The coordination environment of TACN can be adapted through sequential functionalization of secondary amines to generate ligands applicable in biomimetic studies.
  • New derivatives have been synthesized, enabling efficient attachment of functional groups to the macrocyclic ring, forming various complexes (Warden, Graham, Hearn, & Spiccia, 2001).

Catalytic Potential for Oxidation Reactions

  • TACN-derived compounds have been synthesized and tested for their catalytic potential in the oxidation of olefins, alkanes, and alcohols.
  • These compounds include dinuclear manganese complexes containing chiral TACN-derived ligands, showing varied catalytic efficiency and selectivity (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).

Complexing Properties

  • TACN complexes with metal ions have been studied for their complexation properties, showing selectivity relative to cations of a given ionic radius. The stability of these complexes increases with the charge and polarizability of the cation (Bel'skii, Shcherbakov, Polikarpov, & Kabachnik, 1990).

Metal Complexes and Phosphate Ester Cleavage

Safety And Hazards

  • Flash Point : The flash point is 110°C (closed cup) .

Future Directions

  • Biomedical Applications : Investigating TACN-metal complexes for drug delivery and imaging .

properties

IUPAC Name

1,4,7-triazonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N3/c1-2-8-5-6-9-4-3-7-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWBWJFEJCHKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50197095
Record name 1,4,7-Triazacyclononane
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Molecular Weight

129.20 g/mol
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Physical Description

White crystals; [MSDSonline]
Record name 1,4,7-Triazacyclononane
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Product Name

1,4,7-Triazacyclononane

CAS RN

4730-54-5
Record name 1,4,7-Triazacyclononane
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Record name 1,4,7-Triazacyclononane
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Record name 1,4,7-TRIAZACYCLONONANE
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Synthesis routes and methods I

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these trilodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)-phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
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reactant
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these triiodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)- phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HI3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monomethylenesulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
triiodide
Quantity
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Type
reactant
Reaction Step Six
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Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,900
Citations
P Chaudhuri, K Wieghardt - Progress in Macrocyclic Chemistry, 1987 - books.google.com
During the past three decades the field of macrocyclic complexes has expanded tremendously, and the number of papers published per year dealing with this class of compounds is still …
Number of citations: 433 books.google.com
J Simecek, M Schulz, J Notni, J Plutnar… - Inorganic …, 2012 - ACS Publications
Three phosphinic acid 1,4,7-triazacyclononane (TACN) derivatives bearing methylphosphinic (TRAP-H), methyl(phenyl)phosphinic (TRAP-Ph), or methyl(hydroxymethyl)phosphinic …
Number of citations: 130 pubs.acs.org
SLF Chan, YH Kan, KL Yip, JS Huang… - Coordination Chemistry …, 2011 - Elsevier
With support by macrocyclic tertiary amine ligand 1,4,7-trimethyl-1,4,7-triazacyclononane (Me 3 tacn), a number of mononuclear metal–ligand multiple bonded complexes have been …
Number of citations: 56 www.sciencedirect.com
WP Cacheris, SK Nickle, AD Sherry - Inorganic chemistry, 1987 - ACS Publications
Figure 1. Variation of stability constant with ionic radii of the lanthanides. Literature values for EDTA and DTPA (open circles) are shown for comparison with measuredvalues (closed …
Number of citations: 403 pubs.acs.org
JW Turner, FA Schultz - Inorganic Chemistry, 2001 - ACS Publications
Iron(II) bis(1,4,7-triazacylononane), Fe(tacn) 2 2+ , exhibits 1 A 1g ⇌ 5 T 2g spin-crossover behavior in solution. Values of ΔH se = 23 kJ mol - 1 and ΔS se = 67 J mol - 1 K - 1 are …
Number of citations: 79 pubs.acs.org
WP Yip, WY Yu, N Zhu, CM Che - Journal of the American …, 2005 - ACS Publications
cis-Dioxoruthenium(VI) complex [(Me 3 tacn)(CF 3 CO 2 )Ru VI O 2 ]ClO 4 (1, Me 3 tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane) reacted with alkenes in aqueous tert-butyl alcohol to …
Number of citations: 105 pubs.acs.org
U Auerbach, U Eckert, K Wieghardt, B Nuber… - Inorganic …, 1990 - ACS Publications
In recentyears the tridentate, facially coordinating macrocycle 1.4. 7-triazacyclononane has beenrepeatedly N-functionalized and a series of potentiallyhexadentate ligands havebeen …
Number of citations: 104 pubs.acs.org
T Joshi, M Kubeil, A Nsubuga, G Singh… - …, 2018 - Wiley Online Library
4,7‐Triazacyclononane (TACN)‐based mono‐ and poly‐nuclear metal complexes have found extensive use as biological mimics for understanding the structural and operational …
KA Deal, JN Burstyn - Inorganic chemistry, 1996 - ACS Publications
In order to explore the role of labile metal complexes in promoting phosphodiester hydrolysis, detailed kinetic and mechanistic studies with Cu[9]aneN 3 Cl 2 (1) were performed. The …
Number of citations: 177 pubs.acs.org
A Guillou, LMP Lima, M Roger… - European Journal of …, 2017 - Wiley Online Library
Three 1,4,7‐triazacyclononane‐based (tacn‐based) ligands containing picolyl and picolinate pendant arms (no3py, no2pa1py, and no3pa) were synthesized, and their copper(II) …

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